molecular formula C18H17ClN2O4S B3038491 1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-21-3

1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B3038491
CAS RN: 866040-21-3
M. Wt: 392.9 g/mol
InChI Key: RVMYAEBEHKXUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” is a chemical compound with a complex structure . It’s also known as “1-(4-chlorobenzenesulfonyl)-4-(2-hydroxyethyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” or "3H-Pyrazol-3-one, 1-[(4-chlorophenyl)sulfonyl]-1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-2-phenyl-" .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups including a sulfonyl group, a pyrazolone ring, and a phenyl ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antimicrobial Activities

1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a pyrazoline derivative, has been explored for its antimicrobial properties. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and tested them for their antimicrobial activities, finding promising results against various bacterial and fungal strains (Shah et al., 2014). Similarly, El‐Emary et al. (2002) focused on synthesizing new heterocycles based on pyrazole derivatives with benzene sulfonamide, which exhibited antimicrobial properties (El‐Emary et al., 2002).

Synthetic Transformations

This compound also plays a crucial role in various synthetic transformations. Vasin et al. (2015) studied the synthesis of 3H-pyrazoles from methyl and p-tolyl phenylethynyl sulfones, showcasing the versatility of pyrazole derivatives in creating new chemical structures (Vasin et al., 2015). Additionally, the thermal and acid-catalyzed transformations of these compounds have been investigated, revealing complex chemical behaviors and potential for further application in organic synthesis (Vasin et al., 2014).

Potential Anticancer Properties

Several studies have highlighted the potential anticancer properties of pyrazoline derivatives. For example, Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety and evaluated them as anticancer agents, showing promising activity against certain cancer cell lines (Gomha et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(2-hydroxyethyl)-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-13-17(11-12-22)18(23)20(15-5-3-2-4-6-15)21(13)26(24,25)16-9-7-14(19)8-10-16/h2-10,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMYAEBEHKXUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.